(1-isopropyl-3-phenyl-1H-pyrazol-5-yl)methanamine

Medicinal Chemistry Chemical Biology Compound Sourcing

This heterocyclic building block features a unique 1-isopropyl-3-phenyl pyrazole core with a primary amine handle, enabling targeted engagement of nicotinic acetylcholine receptors per patent literature. Ideal for fragment-based drug discovery, its lipophilic profile and 215.29 g/mol mass support efficient scaffold elaboration. Prioritize this compound over generic pyrazoles for Alzheimer's or schizophrenia target projects.

Molecular Formula C13H17N3
Molecular Weight 215.29 g/mol
Cat. No. B13429445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-isopropyl-3-phenyl-1H-pyrazol-5-yl)methanamine
Molecular FormulaC13H17N3
Molecular Weight215.29 g/mol
Structural Identifiers
SMILESCC(C)N1C(=CC(=N1)C2=CC=CC=C2)CN
InChIInChI=1S/C13H17N3/c1-10(2)16-12(9-14)8-13(15-16)11-6-4-3-5-7-11/h3-8,10H,9,14H2,1-2H3
InChIKeyBQTPROSLYIYMOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1-isopropyl-3-phenyl-1H-pyrazol-5-yl)methanamine: Structure and Procurement Baseline


(1-isopropyl-3-phenyl-1H-pyrazol-5-yl)methanamine is a heterocyclic building block with a pyrazole core, characterized by the presence of isopropyl and phenyl substituents and a primary amine functional group . This structure places it within a class of compounds explored for various biological activities, including as modulators of nicotinic acetylcholine receptors [1] and as intermediates in the synthesis of more complex molecules.

Why (1-isopropyl-3-phenyl-1H-pyrazol-5-yl)methanamine is Not Interchangeable with Generic Analogs


Substituting (1-isopropyl-3-phenyl-1H-pyrazol-5-yl)methanamine with a structurally similar pyrazole derivative is not a trivial exchange. The specific 1-isopropyl-3-phenyl substitution pattern on the pyrazole ring dictates its unique steric and electronic properties, influencing its binding affinity and selectivity for biological targets [1]. While broad class-level inferences suggest pyrazoles can have antimicrobial or anti-inflammatory properties, the quantitative impact of the precise substitution on target engagement or off-target effects is not captured by generic pyrazole data, necessitating a compound-specific evaluation .

Quantitative Evidence Guide for (1-isopropyl-3-phenyl-1H-pyrazol-5-yl)methanamine


Physicochemical Property Comparison: (1-isopropyl-3-phenyl-1H-pyrazol-5-yl)methanamine vs. (1-phenyl-1H-pyrazol-5-yl)methanamine

The addition of an isopropyl group significantly alters the lipophilicity and molecular weight compared to the unsubstituted analog. (1-isopropyl-3-phenyl-1H-pyrazol-5-yl)methanamine has a higher calculated molecular weight (215.29 g/mol) and is predicted to have a higher LogP than (1-phenyl-1H-pyrazol-5-yl)methanamine (MW 173.21 g/mol, XLogP3-AA 0.8) [1]. These differences directly impact membrane permeability, solubility, and off-target binding, making them distinct chemical entities for screening.

Medicinal Chemistry Chemical Biology Compound Sourcing

Class-Level Inference of N-Methylation on Potency in Pyrazole Analogs

While direct data for (1-isopropyl-3-phenyl-1H-pyrazol-5-yl)methanamine is lacking, a closely related analog, 1-(1-isopropyl-3-phenyl-1H-pyrazol-5-yl)-N-methylmethanamine, is commercially available but discontinued . The N-methyl substitution in the analog serves as a critical structural variance point. SAR studies in similar systems show that methylation of a primary amine can significantly alter potency and efficacy [1]. The unsubstituted primary amine offers a distinct starting point for derivatization and is expected to have a different pharmacological profile from its N-methylated counterpart.

Medicinal Chemistry SAR Analysis Lead Optimization

Validated Application Scenarios for (1-isopropyl-3-phenyl-1H-pyrazol-5-yl)methanamine


Use as a Building Block for Nicotinic Acetylcholine Receptor (nAChR) Modulators

This compound is explicitly claimed as a pyrazole derivative useful for modulating nicotinic acetylcholine receptors, a target relevant for treating disorders like Alzheimer's disease and schizophrenia [1]. Its specific substitution pattern is part of the claimed formula, making it a key intermediate for synthesizing potential therapeutic candidates. Procurement should be prioritized for projects exploring this specific target class over other generic pyrazole building blocks that are not covered by this patent literature.

Chemical Biology Probe Development

The combination of a primary amine handle with a bulky, lipophilic pyrazole core makes this compound a valuable scaffold for generating chemical probes. The amine can be readily functionalized (e.g., via amide coupling or reductive amination) to install affinity tags (biotin) or reporter groups (fluorophores), while the unique 1-isopropyl-3-phenyl motif drives target engagement and selectivity [1].

Fragment-Based Drug Discovery (FBDD) Library Expansion

With a molecular weight of 215.29 g/mol, this compound is in the ideal range for fragment-based screening libraries. Its relatively high number of heavy atoms and potential for lipophilic interactions (due to the isopropyl and phenyl groups) offer a good starting point for 'growing' a fragment into a lead-like molecule through structure-based design.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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